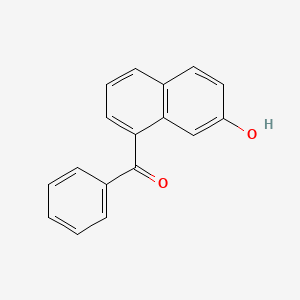
8-Benzoyl-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzoyl group attached to the 8th position of the naphthalene ring and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-2-naphthol typically involves the benzoylation of 2-naphthol. One common method is the Schotten-Baumann reaction, where 2-naphthol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ether or chloroform to facilitate the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: 8-Benzoyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group at the 2nd position can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
8-Benzoyl-2-naphthol has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Benzoyl-2-naphthol involves its interaction with molecular targets through its functional groups. The hydroxyl group at the 2nd position can form hydrogen bonds, while the benzoyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Naphthol: Differing by the absence of the benzoyl group, it is a precursor in many organic syntheses.
1-Naphthol: An isomer with the hydroxyl group at the 1st position, used in similar applications but with different reactivity.
Uniqueness: 8-Benzoyl-2-naphthol is unique due to the presence of both the benzoyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
89965-29-7 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-14-10-9-12-7-4-8-15(16(12)11-14)17(19)13-5-2-1-3-6-13/h1-11,18H |
InChI Key |
WMTLRZHWENNJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















